![molecular formula C14H15N3O2S B1212793 2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)
2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid
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Overview
Description
2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid is a member of triazoles.
Scientific Research Applications
Synthesis and Properties
- Salionov (2015) conducted research on the synthesis of derivatives of 1,2,4-triazole, including compounds similar to 2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid. These compounds exhibited potential biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Additionally, they could serve as intermediates for the synthesis of various other compounds (Salionov, 2015).
Potential Pharmacological Activities
- A study by Hunashal et al. (2014) on similar 1,2,4-triazole derivatives revealed significant in vivo anti-inflammatory and analgesic activities in some of the synthesized compounds, demonstrating the potential therapeutic applications of this class of compounds (Hunashal et al., 2014).
- Maxwell et al. (1984) synthesized derivatives of 1,2,4-triazoles and tested them for superoxide scavenging activity. They found hydroxy-substituted compounds to be effective in vitro scavengers of superoxide, although not effective as in vivo antiinflammatory agents (Maxwell et al., 1984).
Antimicrobial Activity
- Shcherbyna et al. (2016) studied the antimicrobial activity of salts of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazole-5-yl)thio) acetic acid. They found these compounds to be active against strains of E. coli and Salmonella typhymurium, suggesting potential antimicrobial applications (Shcherbyna et al., 2016).
- Another study by Hunashal et al. (2012) on derivatives of 1,2,4-triazoles demonstrated good antifungal activity against various fungi, highlighting their potential as antimicrobial agents (Hunashal et al., 2012).
properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C14H15N3O2S/c1-3-7-17-13(11-6-4-5-10(2)8-11)15-16-14(17)20-9-12(18)19/h3-6,8H,1,7,9H2,2H3,(H,18,19) |
InChI Key |
WRESDJFYJKVBCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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